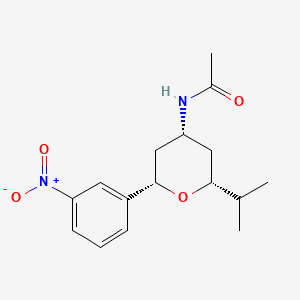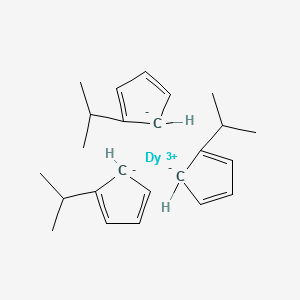
Tris(i-propylcyclopentadienyl)dysprosium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(i-propylcyclopentadienyl)dysprosium is an organometallic compound containing the rare earth metal dysprosium. Its chemical formula is ([(C_3H_7)_2C_5H_3]_3Dy). This compound is known for its unique properties and applications in various fields, including catalysis, magnetic materials, and luminescent materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(i-propylcyclopentadienyl)dysprosium can be synthesized by reacting rare earth metal dysprosium with sodium isopropyl cyclopentadiene. The reaction conditions and specific steps may vary depending on the experimental requirements .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis typically involves controlled laboratory conditions to ensure the purity and stability of the compound. The reaction is sensitive to air and moisture, necessitating an inert atmosphere during the process .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(i-propylcyclopentadienyl)dysprosium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of dysprosium oxides.
Reduction: It can also be reduced, although this is less common.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Hydrogen or other reducing agents.
Substitution: Various ligands and solvents, depending on the desired product.
Major Products:
Oxidation: Dysprosium oxides.
Substitution: New organometallic complexes with different ligands.
Applications De Recherche Scientifique
Tris(i-propylcyclopentadienyl)dysprosium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis reactions.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of high-performance permanent magnet materials and high-efficiency optoelectronic devices
Mécanisme D'action
The mechanism by which Tris(i-propylcyclopentadienyl)dysprosium exerts its effects is primarily through its interaction with other molecules in catalytic processes. The dysprosium center can facilitate various reactions by stabilizing transition states and intermediates. The cyclopentadienyl ligands play a crucial role in modulating the reactivity and stability of the compound .
Comparaison Avec Des Composés Similaires
Tris(trimethylsilyl)cyclopentadienyl dysprosium: Similar in structure but with different substituents on the cyclopentadienyl rings.
Tris(methylcyclopentadienyl) dysprosium: Another variant with methyl groups instead of isopropyl groups.
Uniqueness: Tris(i-propylcyclopentadienyl)dysprosium is unique due to its specific ligand structure, which imparts distinct solubility, stability, and reactivity properties. This makes it particularly useful in applications requiring high-performance materials and catalysts .
Propriétés
Formule moléculaire |
C24H33Dy |
|---|---|
Poids moléculaire |
484.0 g/mol |
Nom IUPAC |
dysprosium(3+);1-propan-2-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/3C8H11.Dy/c3*1-7(2)8-5-3-4-6-8;/h3*3-7H,1-2H3;/q3*-1;+3 |
Clé InChI |
XRFLKOZVUPHSGY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C[CH-]1.CC(C)C1=CC=C[CH-]1.CC(C)C1=CC=C[CH-]1.[Dy+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


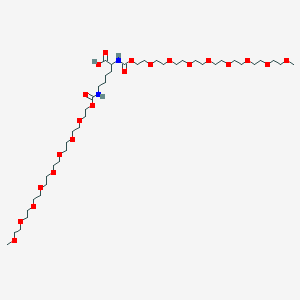
![6-deuterio-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione](/img/structure/B15127238.png)
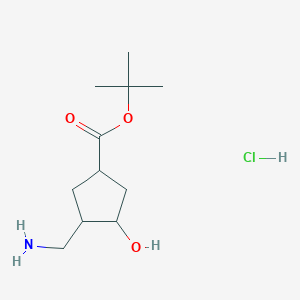
![4-Hydroxy-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one](/img/structure/B15127248.png)

![4-[3-amino-6-(3-fluoro-4-hydroxycyclohexyl)pyrazin-2-yl]-N-[1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl]-2-fluorobenzamide;hydrochloride](/img/structure/B15127272.png)
![rac-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride, cis](/img/structure/B15127273.png)
![2,6-diamino-N-{5-amino-1-[(1-{[1-({5-amino-1-[(5-amino-1-{[1-({1-[(5-amino-1-carbamoylpentyl)carbamoyl]-2,2-diphenylethyl}carbamoyl)-2-(1H-indol-3-yl)ethyl]carbamoyl}pentyl)carbamoyl]pentyl}carbamoyl)-2-(1H-indol-3-yl)ethyl]carbamoyl}-2-(1H-indol-3-yl)ethyl)carbamoyl]pentyl}hexanamide](/img/structure/B15127279.png)
![5-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B15127297.png)
![2-[3-hydroxy-4,4,10,13-tetramethyl-17-(6-methylheptan-2-yl)-2,3,5,6,7,11,12,17-octahydro-1H-cyclopenta[a]phenanthren-14-yl]acetic acid](/img/structure/B15127307.png)
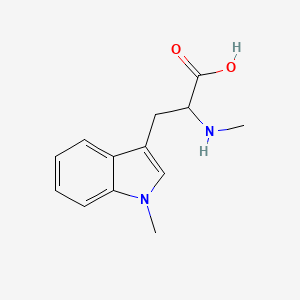
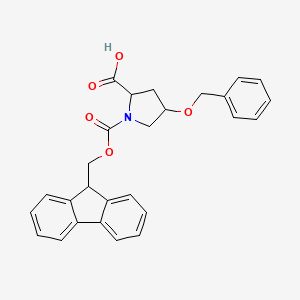
![4,4'-Methylenebis[2-chlorophenol]](/img/structure/B15127317.png)
